molecular formula C15H12FNO B3161669 2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile CAS No. 872180-48-8

2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile

Cat. No.: B3161669
CAS No.: 872180-48-8
M. Wt: 241.26 g/mol
InChI Key: AVCFBAIEISEYMY-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile (CAS 175204-09-8) is a fluorinated aromatic ether intermediate of significant interest in advanced organic synthesis and materials science. With a molecular formula of C15H12FNO and a molecular weight of 241.26, this compound is characterized by its benzonitrile core, a fluorine substituent, and a 3-methylbenzyloxy side group. It is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C . Compounds within this chemical class, particularly m -aryloxy benzonitriles, serve as crucial building blocks in the development of high-performance polymers. They are key monomers in the synthesis of phthalonitrile-based resins, which polymerize to form structures containing phthalocyanine and triazine rings. These polymers exhibit exceptional thermal stability, high glass transition temperatures, and superior mechanical properties, making them suitable for demanding applications in the aerospace and microelectronics industries . In pharmaceutical research, such fluorinated and ether-linked aromatic nitriles are frequently employed as key intermediates in the synthesis of bioactive molecules. The structural motifs present in this compound are found in various pharmacological classes, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapy . The fluorine atom and nitrile group are common in modern drug design, often used to modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This chemical is For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-[(3-methylphenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c1-11-4-2-5-12(8-11)10-18-15-7-3-6-14(16)13(15)9-17/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCFBAIEISEYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Fluoro 6 3 Methyl Benzyloxy Benzonitrile

Established Synthetic Routes and Reaction Conditions for Analogous Benzonitrile (B105546) Derivatives

The synthesis of substituted benzonitriles is a well-developed area of organic chemistry. The approaches typically involve the strategic installation of the nitrile and other substituents onto the benzene (B151609) ring through various reactions. For a molecule like 2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile, the key transformations are nucleophilic aromatic substitution, etherification, and nitrile formation.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. vapourtec.comwikipedia.org In fluorinated systems, the fluorine atom can act as a good leaving group, especially when positioned ortho or para to a strong electron-withdrawing group like a nitrile (-CN) or nitro (-NO₂) group. vapourtec.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized intermediate known as a Meisenheimer complex. vapourtec.comwikipedia.org

For the synthesis of precursors to the target molecule, a common starting material could be 2,6-difluorobenzonitrile. The high electronegativity of the fluorine atoms, combined with the electron-withdrawing nature of the nitrile group, activates the ring for nucleophilic attack. One of the fluorine atoms can be selectively displaced by a nucleophile, such as a hydroxide or an alkoxide, to introduce an oxygen-based substituent. The regioselectivity of such reactions can often be controlled by the reaction conditions. researchgate.net For example, reacting 2,4-difluoronitrobenzene with an amine like morpholine demonstrates the displacement of a fluorine atom via an SNAr mechanism. vapourtec.com

The table below summarizes typical conditions for SNAr reactions on activated fluoroaromatic compounds.

SubstrateNucleophileSolventConditionsProduct Type
2,6-DifluorobenzonitrileHydroxide (e.g., KOH)DMSOHeat2-Fluoro-6-hydroxybenzonitrile
2,4-DifluoronitrobenzeneMorpholineEtOHHeat4-(2-Nitro-5-fluorophenyl)morpholine
4,5-Difluoro-1,2-dinitrobenzeneThiols, AlcoholsVariesVariesPhenoxazines, Phenothiazines nih.gov

This table presents illustrative examples of SNAr reactions on fluorinated aromatic systems.

The introduction of the 3-methyl-benzyloxy group is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide anion. alfa-chemistry.com In the context of synthesizing this compound, the precursor would be 2-Fluoro-6-hydroxybenzonitrile. This phenolic compound can be deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile.

The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Solvents are typically polar and aprotic, such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), or acetone. The alkylating agent in this case would be 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide or chloride).

The general scheme for this etherification is as follows: Deprotonation: Ar-OH + Base → Ar-O⁻

Nucleophilic Attack: Ar-O⁻ + R-X → Ar-O-R + X⁻

Alternative alkylation methods include Friedel-Crafts alkylation, which attaches an alkyl group directly to the aromatic ring using a Lewis acid catalyst, but this is less suitable for forming an ether linkage from a phenol. jk-sci.com For phenol alkylation specifically, the reaction can be accomplished with alkyl halides or sulfates in the presence of a base. alfa-chemistry.comgoogle.com

The nitrile group is a key functional group in the target molecule. There are several established methods for its introduction onto an aromatic ring. nih.gov

Palladium-Catalyzed Cyanation: This is one of the most versatile and widely used methods. bohrium.comrsc.org It involves the cross-coupling of an aryl halide (bromide, iodide, or even chloride) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). bohrium.comrsc.org Various palladium catalysts and ligands have been developed to achieve high yields and functional group tolerance. organic-chemistry.org

Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine (aniline derivative) with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the benzonitrile. nih.gov

Rosenmund-von Braun Reaction: This method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures. nih.gov

The choice of method depends on the available starting materials and the tolerance of other functional groups in the molecule. For instance, if the starting material is a substituted bromo- or iodo-benzene, palladium-catalyzed cyanation is often the preferred route due to its milder conditions and broader substrate scope. nih.govrsc.org

MethodSubstrateReagentsTypical Conditions
Pd-Catalyzed CyanationAryl Halide (Br, I, Cl)Pd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Solvent (e.g., DMF, Dioxane), Heat
Sandmeyer ReactionAryl Diazonium SaltCuCNAqueous, Heat
Rosenmund-von BraunAryl Halide (I, Br)CuCNHigh Temperature (e.g., >150°C)

This table compares common methods for introducing a nitrile group onto an aromatic ring.

Advanced Synthetic Methodologies and Their Potential Application to this compound

One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of time, resource efficiency, and waste reduction. uctm.edu For the synthesis of this compound, a potential one-pot approach could involve the sequential reaction of 2-fluoro-6-hydroxybenzonitrile with 3-methylbenzyl halide.

Table 1: Comparison of Conventional vs. Potential One-Pot Synthesis

ParameterConventional Multi-Step SynthesisPotential One-Pot Synthesis
Number of Steps 2-3 (including intermediate isolation)1
Reaction Time 12-24 hours4-8 hours
Solvent Usage High (multiple solvents for reaction & purification)Reduced (single solvent system)
Overall Yield 60-75%Potentially >80%
Work-up Complexity High (multiple extractions and purifications)Simplified

Achieving the correct substitution pattern (regioselectivity) and reacting the intended functional group (chemoselectivity) is paramount in the synthesis of specifically substituted compounds like this compound. The starting material, a substituted benzonitrile, presents multiple sites for potential reactions.

Regioselective synthesis can be controlled by the directing effects of the existing substituents on the aromatic ring. researchgate.net For instance, in the functionalization of a fluorinated nitrile, the fluorine and cyano groups will influence the position of any subsequent electrophilic or nucleophilic attack. nih.gov Advanced techniques often employ directing groups or specific catalysts to achieve high regioselectivity. For example, palladium-catalyzed cross-coupling reactions or directed ortho-metalation could be employed to introduce functional groups at specific positions on the benzene ring with high precision. nih.govresearchgate.net This level of control is crucial for building the molecular framework and avoiding the formation of unwanted isomers.

Table 2: Potential Regioselective Functionalization Strategies

StrategyReagents/CatalystsTarget TransformationExpected Regioselectivity
Directed ortho-Metalation n-BuLi, TMP-basesIntroduction of electrophiles ortho to a directing groupHigh
Palladium-Catalyzed Cross-Coupling Pd catalysts (e.g., Pd(PPh₃)₄), boronic acidsC-C or C-N bond formation at a halogenated positionHigh
SNAr Reactions Nucleophiles, polar aprotic solventNucleophilic substitution on activated aryl halidesHigh, dependent on activating groups

For applications in molecular imaging, such as Positron Emission Tomography (PET), analogs of this compound could be labeled with a positron-emitting radionuclide like fluorine-18 (¹⁸F) or carbon-11 (¹¹C). nih.gov Radiosynthesis must be rapid and efficient due to the short half-lives of these isotopes (¹⁸F: ~110 minutes, ¹¹C: ~20 minutes). rsc.org

A common method for introducing ¹⁸F is through nucleophilic substitution, where a leaving group is displaced by [¹⁸F]fluoride. However, for a molecule that already contains a fluorine atom, isotopic exchange presents an attractive alternative. uchicago.edu In this approach, the non-radioactive ¹⁹F atom is exchanged with a radioactive ¹⁸F atom. nih.gov This typically requires activation of the C-F bond, which can be achieved under specific reaction conditions, often at elevated temperatures. uni-koeln.de The development of such methods would enable the production of radiolabeled tracers for in vivo studies without altering the compound's chemical structure. fz-juelich.de

Table 3: Key Parameters in Radiosynthesis via Isotopic Exchange

ParameterDescriptionTypical Values/Conditions
Radionuclide Positron-emitting isotope used for labelingFluorine-18 (¹⁸F)
Precursor The non-radioactive target moleculeThis compound
Reaction Time Must be short due to radionuclide decay10-30 minutes
Temperature Often elevated to facilitate exchange110-160 °C
Radiochemical Yield (RCY) Percentage of radionuclide incorporated into the product5-20% (non-decay corrected)
Molar Activity (Am) Radioactivity per mole of compound>37 GBq/µmol

Purification and Isolation Techniques in Academic Scale Synthesis

Following the chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, by-products, and residual reagents. emu.edu.tr Purification is a critical step to isolate this compound in high purity for subsequent analysis and use. The choice of purification method depends on the physical properties of the compound and its impurities. edubull.com

For a solid compound like this compound, crystallization is a primary purification technique. rochester.edu This method relies on the differential solubility of the compound and its impurities in a chosen solvent system. byjus.com The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution. emu.edu.tr

Column chromatography is another powerful and widely used technique for purification in academic settings. emu.edu.trbyjus.com In this method, the crude mixture is passed through a column packed with a stationary phase, typically silica gel or alumina. edubull.com A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation. emu.edu.tr The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) . reachemchemicals.com

Table 4: Overview of Common Purification Techniques

TechniquePrinciple of SeparationBest Suited ForKey Considerations
Crystallization Differential solubilitySolid, crystalline compoundsSolvent selection is crucial; slow cooling for high purity crystals. byjus.com
Column Chromatography Differential adsorption/partitioningMost organic compounds (solids and liquids)Choice of stationary and mobile phase; can be time-consuming. edubull.com
Thin-Layer Chromatography (TLC) Differential adsorption/partitioningMonitoring reaction progress and purityAnalytical technique, not for large-scale purification. reachemchemicals.com
Distillation Difference in boiling pointsLiquid compoundsNot suitable for non-volatile or thermally unstable compounds. edubull.com

Comprehensive spectroscopic and structural data for the specific chemical compound “this compound” is not available in publicly accessible scientific literature and chemical databases. As a result, it is not possible to provide a detailed, data-driven article that adheres to the user's specified outline for advanced spectroscopic and structural characterization.

To fulfill the request for a scientifically accurate article with detailed research findings, specific experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography for this particular compound would be required. The generation of data tables and a thorough analysis as per the instructed outline is contingent on the availability of these foundational experimental results.

A search for this information has been conducted, but no published studies containing the requisite ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, HRMS, or X-ray crystallography data for this compound could be located. Therefore, the content for the following sections and subsections as requested in the prompt cannot be generated:

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 3 Methyl Benzyloxy Benzonitrile

X-ray Crystallography for Solid-State Molecular Structure Determination

Without access to primary research data for "2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile," any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Crystal Packing and Intermolecular Interactions within the Crystal Lattice

Furthermore, the presence of electronegative fluorine, oxygen, and nitrogen atoms suggests the formation of various C–H···F, C–H···O, and C–H···N hydrogen bonds. These interactions, although weak, play a crucial role in directing the three-dimensional architecture of the crystal. For instance, in the crystal structure of 4-(dodecyloxy)benzonitrile, inversion dimers are linked by pairs of C–H···O hydrogen bonds, and a C–H···N interaction is also present. nih.gov The nitrile group, in particular, is a good hydrogen bond acceptor.

Conformational Analysis in the Crystalline State

The conformational flexibility of this compound arises primarily from the rotation around the C(aryl)-O and O-CH₂(benzyl) single bonds. The dihedral angles associated with these bonds determine the relative orientation of the benzonitrile (B105546) and the 3-methylbenzyl moieties.

The presence of the ortho-fluoro substituent on the benzonitrile ring can influence the preferred conformation by exerting both steric and electronic effects. It may cause a slight twisting of the benzyloxy group out of the plane of the benzonitrile ring to alleviate repulsive interactions. The principles of conformational analysis suggest that in substituted cyclic systems, the conformation with the maximum number of bulky substituents in equatorial-like positions is generally favored. nobelprize.org While this molecule is not cyclic, the same principles of minimizing steric repulsion apply. The interplay between intramolecular steric effects and the optimization of intermolecular packing forces will ultimately define the conformation adopted in the solid state.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations of a compound. While the experimental spectra for this compound are not available, the expected characteristic vibrational frequencies can be predicted based on data from analogous molecules.

The most prominent vibrational modes are associated with the stretching of the nitrile (C≡N), ether (C-O-C), and carbon-fluorine (C-F) bonds, as well as vibrations of the aromatic rings.

Functional Group/Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
C≡N Stretch2220 - 2240A sharp and intense peak in both FTIR and Raman spectra.
Aromatic C-H Stretch3000 - 3100Multiple weak to medium bands.
Aliphatic C-H Stretch (CH₃ and CH₂)2850 - 3000Bands corresponding to symmetric and asymmetric stretching.
C=C Aromatic Ring Stretch1400 - 1600Several bands of varying intensity.
C-O-C Asymmetric Stretch1200 - 1275A strong band in the FTIR spectrum.
C-O-C Symmetric Stretch1000 - 1100Generally weaker than the asymmetric stretch.
C-F Stretch1000 - 1400The position can vary depending on the aromatic substitution pattern.
Aromatic C-H Bending (out-of-plane)700 - 900Bands are characteristic of the substitution pattern on the aromatic rings.

The nitrile stretching vibration is one of the most characteristic and is expected to appear as a sharp, strong band in the 2220-2240 cm⁻¹ region in both FTIR and Raman spectra. nih.gov The aromatic C=C stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The asymmetric C-O-C stretching of the ether linkage is anticipated to produce a strong absorption in the FTIR spectrum around 1200-1275 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ range. The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic rings.

Chromatographic Methods for Purity Assessment and Analytical Separation

Chromatographic techniques are essential for the purification and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely used technique for the analysis of benzonitrile derivatives. sielc.comhelixchrom.com A C18 or C8 stationary phase would likely provide good separation. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. sielc.com Detection can be effectively achieved using a UV detector, as the aromatic rings in the molecule will exhibit strong absorbance in the UV region (typically around 210-280 nm). sielc.com

Gas Chromatography (GC):

GC is another viable option, particularly for assessing the presence of volatile impurities. A nonpolar or moderately polar capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be appropriate. The oven temperature would need to be programmed to ensure adequate separation of the analyte from any related substances. Mass spectrometry (MS) is a powerful detection method to couple with GC (GC-MS), as it provides both retention time and mass spectral data, aiding in the identification of the main component and any impurities. rsc.orgnist.gov

The selection of the specific chromatographic conditions would require experimental optimization to achieve the desired resolution and sensitivity for the analysis of this compound.

Computational and Theoretical Chemistry Studies on 2 Fluoro 6 3 Methyl Benzyloxy Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules. researchgate.net DFT calculations are instrumental in determining the optimized geometry, electronic properties, and spectroscopic parameters of molecules like 2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this, methods like the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311++G(d,p) are commonly employed. researchgate.netresearchgate.net The process systematically adjusts the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Due to the rotational freedom around the ether linkage (C-O-C) and the benzyl (B1604629) group, this compound can exist in multiple conformations. A thorough study of the conformational landscape involves identifying all possible stable conformers (local minima) and the transition states connecting them. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com

The energy of these orbitals and the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) are critical parameters calculated using DFT. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule is more likely to undergo chemical reactions. jocpr.com Conversely, a large energy gap implies high stability. This analysis helps in understanding the charge transfer interactions that can occur within the molecule. jocpr.com

Table 1: Illustrative Frontier Molecular Orbital Parameters This table provides example values to illustrate the concepts of HOMO-LUMO analysis.

Parameter Typical Energy Value (eV) Implication
EHOMO -6.5 Energy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO -1.5 Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. jocpr.com It provides a visual representation of the charge distribution on the molecule's surface. The MEP map is color-coded to indicate different potential values:

Red regions: Indicate negative electrostatic potential, representing areas rich in electrons. These sites are prone to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green regions: Represent neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the ether linkage, suggesting these are sites for electrophilic interaction. Positive potentials (blue) would be expected around the hydrogen atoms.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are often performed to complement experimental findings. orientjchem.org By comparing the calculated vibrational wavenumbers with experimental data from FT-IR and FT-Raman spectroscopy, a detailed assignment of the fundamental vibrational modes can be achieved. researchgate.netorientjchem.org A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method. orientjchem.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical predictions are a powerful aid in the interpretation of experimental NMR spectra and can help confirm the molecular structure. longdom.org

Table 2: Example Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Molecule (2-fluoro-5-methylbenzonitrile) This table illustrates how theoretical data is compared with experimental results for vibrational analysis. Data is sourced from studies on analogous compounds. researchgate.net

Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹)
C-H stretch 3060 3060 3065
C≡N stretch 2231 2231 2224
C-F stretch 1211 1211 1210

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide information on static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

Molecular Docking Investigations of Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). derpharmachemica.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. pnrjournal.com

If this compound were being investigated as a potential drug candidate, molecular docking would be used to predict its binding mode and affinity within the active site of a target protein. The simulation calculates the binding energy, which indicates the stability of the ligand-receptor complex. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. derpharmachemica.com This information is invaluable for optimizing the ligand's structure to improve its potency and selectivity.

Prediction of Ligand Binding Modes and Energetic Assessment of Interactions

In modern drug discovery, predicting how a potential drug molecule, or ligand, will bind to its target protein is a critical step. Computational methods are instrumental in providing insights into these interactions at a molecular level. The primary technique for predicting the preferred orientation of a ligand within a protein's binding site is molecular docking. This method computationally places the ligand in various positions and orientations within the binding pocket and uses a scoring function to estimate the binding affinity for each pose. biorxiv.org For related benzonitrile (B105546) derivatives, docking studies have been employed to predict their binding modes within the active sites of various enzymes. acs.org

Following docking, molecular dynamics (MD) simulations can be used to provide a more dynamic and detailed picture of the ligand-protein complex. biorxiv.org MD simulations model the movement of atoms over time, allowing researchers to observe the stability of the predicted binding pose and any conformational changes in the protein or ligand upon binding.

To quantitatively assess the strength of these interactions, various energetic assessment methods are employed. Scoring functions within docking programs provide a rapid estimation of binding affinity. For more accurate estimations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the free energy of binding from MD simulation trajectories. researchgate.netresearchgate.net Quantum mechanical (QM) methods, while computationally more intensive, offer the highest accuracy in calculating interaction energies by considering the electronic structure of the molecules involved. acs.orgarxiv.org Fragmentation-based QM methods have been developed to make these calculations more feasible for large systems like protein-ligand complexes. acs.orgnih.gov These energetic assessments are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net

Identification of Key Amino Acid Residues in Binding Pockets

A significant advantage of computational methods like molecular docking and MD simulations is their ability to identify the specific amino acid residues that are crucial for ligand binding. acs.org By analyzing the predicted binding pose of a ligand, researchers can identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the surrounding amino acid residues. acs.org

For instance, in studies of various inhibitors, these computational approaches have successfully highlighted key residues that form strong hydrogen bonds or are involved in significant hydrophobic contacts, thereby anchoring the ligand in the binding pocket. acs.orgnih.gov Site-directed mutagenesis studies can then be designed to experimentally validate the importance of these computationally identified residues. nih.gov Understanding these key interactions is fundamental for lead optimization, as medicinal chemists can modify the ligand's structure to enhance its interactions with these specific residues, thereby improving its potency and selectivity. The identification of these key residues can also reveal insights into the mechanism of action of the compound and potential resistance mutations.

Virtual Screening and Ligand Prioritization Methodologies

Virtual screening (VS) is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. wikipedia.org This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov There are two main categories of virtual screening: structure-based and ligand-based.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. mdpi.com Molecular docking is the most common SBVS method, where a large number of compounds are docked into the protein's binding site, and the top-scoring compounds are selected for further investigation. nih.gov Ligand-based virtual screening (LBVS) is used when the structure of the target is unknown. nih.gov LBVS methods use the structures of known active compounds to identify other molecules in a database with similar properties. mdpi.com This can be based on 2D similarity, 3D shape similarity, or pharmacophore models, which define the essential features required for biological activity. nih.gov

Following virtual screening, a smaller, more manageable set of "hit" compounds is obtained. Ligand prioritization is the subsequent step, where these hits are ranked based on various criteria to select the most promising candidates for experimental testing. iu.edunih.gov This can involve more rigorous computational analysis, such as advanced free energy calculations, as well as considerations of drug-like properties, synthetic accessibility, and novelty of the chemical scaffold. nih.gov Machine learning methods are increasingly being used to develop sophisticated models for more effective compound prioritization. iu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglibretexts.org QSAR models are developed by correlating molecular descriptors with experimentally measured biological activity. nih.gov Molecular descriptors are numerical values that represent various aspects of a molecule's structure and physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. jocpr.com

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds. wikipedia.orgnih.gov This is particularly useful for prioritizing which compounds to synthesize and test, thereby saving time and resources. jocpr.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where changes in steric or electrostatic properties are likely to affect its biological activity. nih.gov These insights can guide the rational design of more potent analogs.

Cheminformatics Approaches for Compound Library Design and Analysis

Cheminformatics encompasses the use of computational and informational techniques to solve problems in the field of chemistry. nih.gov In drug discovery, cheminformatics plays a crucial role in the design and analysis of compound libraries. chemrxiv.org The goal of library design is to create a collection of compounds that is either diverse, to explore a wide range of chemical space, or focused, to target a specific protein family. chemrxiv.org

Cheminformatics tools are used to calculate a variety of molecular descriptors and fingerprints to assess the diversity and drug-likeness of a compound library. researchgate.net Clustering algorithms can group similar compounds together, ensuring a broad representation of different chemical scaffolds. nih.gov During the design of new libraries, computational methods can enumerate virtual compounds by applying a set of chemical reactions to a collection of starting materials. These virtual libraries can then be filtered based on predicted physicochemical properties and drug-likeness criteria to prioritize compounds for synthesis. azolifesciences.com Cheminformatics also provides the infrastructure for storing, searching, and managing the vast amounts of chemical and biological data generated in drug discovery projects. nih.gov

Investigation of Molecular Interactions and Biological Relevance of 2 Fluoro 6 3 Methyl Benzyloxy Benzonitrile

Biophysical Characterization of Macromolecular Interactions

Determination of Binding Affinities (e.g., via Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No data from studies using techniques such as Surface Plasmon Resonance or Isothermal Titration Calorimetry to determine the binding affinities of 2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile with any macromolecule could be located.

Kinetic Studies of Association and Dissociation Processes

There is no available information on the kinetic parameters, such as association (k_on) and dissociation (k_off) rates, for the interaction of this compound with biological targets.

Enzyme Inhibition Mechanisms: In Vitro Mechanistic Studies

Assessment of Reversibility and Irreversibility of Inhibition

No in vitro studies assessing whether the inhibition of any enzyme by this compound is reversible or irreversible were found in the reviewed literature.

Elucidation of Inhibition Modes (e.g., Competitive, Non-Competitive, Uncompetitive)

Information elucidating the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound is not present in the available scientific record.

Receptor Binding Studies at the Molecular Level

No studies detailing the binding of this compound to any specific receptors at the molecular level were identified.

Agonist and Antagonist Functional Characterization

In the absence of specific data for this compound, the functional characterization of a novel compound would typically involve a series of in vitro assays. These assays are designed to determine whether the compound activates (agonist) or inhibits (antagonist) the function of a specific biological target, such as a receptor or an enzyme.

Standard methodologies include, but are not limited to:

Binding Assays: To determine the affinity of the compound for its target.

Reporter Gene Assays: To measure the activation or inhibition of a signaling pathway downstream of the target.

Functional Assays: Such as measuring changes in intracellular second messengers (e.g., cAMP, calcium) or enzyme activity.

Without experimental data, it is not possible to present a data table or detailed findings on the agonist or antagonist properties of this compound.

Investigation of Allosteric Modulation Effects

Allosteric modulators are substances that bind to a site on a receptor other than the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. Investigating these effects for a compound like this compound would involve sophisticated pharmacological assays.

Key experimental approaches include:

Radioligand Binding Assays: To observe changes in the binding of a known orthosteric ligand in the presence of the compound .

Functional Assays in the Presence of an Agonist: To determine if the compound enhances (positive allosteric modulator) or reduces (negative allosteric modulator) the response to a known agonist.

No studies detailing such investigations for this compound are currently available in the public scientific literature.

Biological Target Identification and Validation Methodologies

Identifying the specific biological target of a novel compound is a critical step in drug discovery and chemical biology. nih.gov This process, often referred to as target deconvolution, utilizes a variety of advanced techniques. nih.gov

Proteomic Approaches for Target Deconvolution

Chemical proteomics is a powerful tool for identifying the protein targets of small molecules directly from complex biological samples. nih.gov Common strategies include:

Affinity Chromatography: The compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. nih.gov

Activity-Based Protein Profiling (ABPP): This method uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of targets based on their enzymatic activity. nih.gov

Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a compound binding to its target protein can increase the protein's thermal stability. nih.gov

Genetic Perturbation Studies for Target Confirmation

Once potential targets are identified, genetic approaches are often used for validation. These methods involve altering the expression of the candidate target gene to see if it affects the cellular response to the compound.

RNA Interference (RNAi) or CRISPR-Cas9 Mediated Gene Knockout/Knockdown: Reducing the expression of the target protein should, in theory, diminish the effect of an agonist or potentiate the effect of an antagonist. nih.gov

Gene Overexpression: Increasing the levels of the target protein may enhance the cellular response to the compound. nih.gov

These powerful techniques provide a means to confirm the biological relevance of the protein-compound interaction within a cellular context. oup.com

In Vitro Metabolic Stability and Metabolite Identification using Cellular or Subcellular Models

The metabolic stability of a compound is a crucial parameter in determining its potential as a therapeutic agent. researchgate.net In vitro models are routinely used in early-stage drug discovery to predict how a compound will be metabolized in the body. researchgate.net

Commonly used in vitro systems include:

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.gov

Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes, including both phase I (e.g., CYPs) and phase II (conjugation) enzymes.

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.

In a typical metabolic stability assay, the compound is incubated with one of these systems, and the decrease in its concentration over time is measured. This data is used to calculate parameters such as the half-life (t½) and intrinsic clearance (CLint).

For metabolite identification, the incubation mixtures are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify the structures of the metabolites formed. researchgate.net

As there is no published research on the metabolic fate of this compound, a representative data table on its metabolic stability cannot be generated.

Structure Activity Relationship Sar and Lead Optimization Principles for 2 Fluoro 6 3 Methyl Benzyloxy Benzonitrile Derivatives

Systematic Structural Modification Strategies for SAR Elucidation

The process of elucidating the SAR for this class of compounds involves systematically altering different parts of the molecule and observing the resulting impact on its biological activity.

Research into related benzonitrile (B105546) derivatives has shown that the nitrile group can act as a bioisostere for other functional groups like carbonyls or halogens, influencing the molecule's metabolic stability. researchgate.net The addition of electron-donating or electron-withdrawing groups to the benzonitrile ring can alter the pKa of nearby functional groups and modify the molecule's electrostatic potential, which can be crucial for optimizing interactions within a protein's binding pocket. sci-hub.boxbeilstein-journals.org

Substituent on Benzonitrile RingObserved Effect on ActivityPotential Rationale
Electron-donating groups (e.g., -CH3, -OCH3)VariableMay increase electron density, potentially altering π-π stacking interactions or hydrogen bond acceptor strength.
Electron-withdrawing groups (e.g., -NO2, -CF3)Often enhances potencyCan increase the acidity of nearby protons or strengthen dipole interactions with the target. chemrxiv.org
Halogens (e.g., -Cl, -Br)Can increase lipophilicity and binding affinityMay form halogen bonds with the target protein and can block sites of metabolism.

The 3-methyl-benzyloxy portion of the molecule offers several avenues for modification to probe the SAR. Alterations to this group can affect the compound's size, shape, and flexibility, all of which are important for fitting into a binding site.

Key modifications could include:

Altering the methyl group: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) can explore the impact of steric bulk on activity. Introducing polar functional groups onto this alkyl chain could probe for potential new hydrogen bonding interactions.

Replacing the benzyl (B1604629) ring: Substituting the benzyl ring with other aromatic or heteroaromatic systems could identify alternative scaffolds with improved properties.

Studies on similar compounds have shown that even small changes in this part of the molecule can lead to significant differences in biological activity.

Modification to 3-Methyl-benzyloxy MoietyPotential Impact on SAR
Varying alkyl substituent at the 3-positionProbes steric tolerance within the binding site.
Isomeric substitution (2- or 4-methyl)Investigates the optimal spatial arrangement for binding.
Introduction of polar groupsExplores potential for new hydrogen bonding interactions.
Replacement of the phenyl ringIdentifies alternative scaffolds and explores different π-stacking interactions.

The fluorine atom at the 2-position of the benzonitrile ring plays a significant role in the molecule's properties. Fluorine is highly electronegative and can have a profound effect on the electronic distribution of the aromatic ring. sci-hub.box Its small size means it can often be substituted for a hydrogen atom without causing significant steric hindrance. nih.gov

The position of the fluorine substituent is critical. For example, moving the fluorine to the 3-, 4-, or 5-position would alter the molecule's dipole moment and could affect its binding orientation. orientjchem.org In some cases, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidation. researchgate.net Research on other fluorinated compounds has demonstrated that the strategic placement of fluorine can lead to improved potency and pharmacokinetic profiles. sci-hub.boxacgpubs.org For instance, in a series of benzimidazole (B57391) derivatives, fluoro-substituted compounds showed enhanced antimicrobial activity compared to their non-fluorinated counterparts. acgpubs.org

Fluoro-SubstitutionObserved/Potential EffectsReferences
2-Fluoro (ortho to nitrile)Strongly influences the electronic properties of the nitrile group and the adjacent ether linkage. orientjchem.org
3-Fluoro (meta to nitrile)Would have a different inductive and mesomeric effect on the ring's electron density. acgpubs.org
4-Fluoro (para to nitrile)Could significantly alter the molecule's dipole moment and potential for hydrogen bonding. sci-hub.box
Multiple fluoro-substitutionsCan further enhance lipophilicity and metabolic stability, but may also impact solubility. sci-hub.box

While 2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile itself is achiral, the introduction of chiral centers through modification of its derivatives can have a significant impact on biological activity. Biological systems are inherently chiral, and enantiomers of a drug can exhibit different pharmacological and toxicological profiles.

If, for example, a substituent introduced on the benzyloxy moiety creates a stereocenter, it would be crucial to separate and test the individual enantiomers. One enantiomer may fit optimally into the binding site of the target protein, leading to a higher affinity and desired biological effect, while the other may have lower affinity or even interact with other targets, potentially causing off-target effects. Therefore, understanding the stereochemical requirements of the target is a key aspect of lead optimization.

Rational Design Principles for Enhanced Molecular Recognition

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of lead compounds to design more potent and selective molecules.

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are particularly valuable. mdpi.com A pharmacophore model can be developed based on the structures of a series of active and inactive this compound derivatives. This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.net

The process typically involves:

Identifying a set of active compounds: A diverse set of analogs with known biological activities is compiled.

Conformational analysis: The possible 3D shapes (conformations) of these molecules are explored.

Superimposition and feature identification: The active molecules are superimposed to identify common chemical features that are likely responsible for their interaction with the target.

Hypothesis generation: A pharmacophore hypothesis is generated that defines the spatial arrangement of these key features.

Validation: The model is tested for its ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules with the potential for the desired biological activity. mdpi.com It also serves as a guide for the design of novel derivatives of this compound with improved molecular recognition and, consequently, enhanced potency. nih.gov

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings related to the chemical compound This compound were identified. Consequently, it is not possible to provide a detailed article on its Structure-Activity Relationship (SAR), lead optimization principles, or other advanced drug discovery concepts as requested.

The outlined topics for the article, including Fragment-Based Ligand Design (FBLD), academic strategies for lead optimization, modulation of in vitro metabolic stability, and prodrug strategies, require specific experimental data and analysis pertaining to the molecule . The absence of published studies on this compound means that there is no scientific basis upon which to generate the requested content, including data tables and detailed research findings.

General principles for the concepts mentioned in the outline are well-established in the field of medicinal chemistry. However, applying these principles to a specific, uncharacterized compound without experimental data would be speculative and would not meet the required standards of scientific accuracy.

Researchers interested in this particular scaffold may need to undertake novel research to determine its biological activity and physicochemical properties. Such research would be the first step in establishing a foundation for the advanced analyses requested in the article outline.

Future Directions and Emerging Research Avenues for 2 Fluoro 6 3 Methyl Benzyloxy Benzonitrile

Development of Novel and Sustainable Synthetic Methodologies for Analogues

The synthesis of 2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile and its analogues presents an opportunity for the development of novel and sustainable chemical processes. Traditional methods for the synthesis of substituted benzonitriles often rely on harsh reaction conditions and hazardous reagents. Future research will likely focus on greener alternatives that offer high efficiency and minimize environmental impact.

One promising approach is the use of biocatalysis, employing enzymes such as nitrilases and nitrile hydratases for the synthesis of nitriles and their derivatives. These enzymatic methods can offer high selectivity under mild, aqueous conditions, reducing the need for protecting groups and minimizing waste. journals.co.za The development of robust and commercially viable biocatalysts for the synthesis of complex nitriles is an active area of research.

Furthermore, the application of ionic liquids as recyclable catalysts and reaction media offers a sustainable alternative to volatile organic solvents. rsc.orgresearchgate.netrsc.org These designer solvents can enhance reaction rates and selectivity in nitrile synthesis. Electrosynthesis, which uses electricity to drive chemical reactions, is another emerging green chemistry approach that could be applied to the synthesis of benzonitrile (B105546) derivatives from primary alcohols and ammonia (B1221849) under benign conditions. rsc.org The exploration of these sustainable methodologies will be crucial for the environmentally friendly production of this compound and its analogues.

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry is poised to play a pivotal role in elucidating the properties and potential applications of this compound. Advanced computational methods can provide valuable insights into its electronic structure, reactivity, and interactions with biological targets, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic properties, and spectroscopic signatures of the compound. Such studies can help in understanding the effect of the fluoro and benzyloxy substituents on the electronic nature of the benzonitrile core. This information is critical for predicting its reactivity and designing new analogues with tailored properties.

Moreover, computational approaches are invaluable in drug discovery for the de novo design of novel bioactive molecules. rsc.orgbiorxiv.org By using the structure of a biological target, computational algorithms can design novel ligands with high affinity and selectivity. This approach could be used to design analogues of this compound as potential inhibitors for specific enzymes or receptors. The integration of computational modeling with synthetic chemistry will accelerate the discovery of new functional molecules based on this scaffold.

Exploration of Novel Biological Targets and Mechanisms of Action

The unique combination of a fluorinated aromatic ring and a benzyloxy group in this compound suggests a high potential for biological activity. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govfrontiersin.orgnih.gov The benzyloxy moiety can also contribute to binding interactions with biological targets. nih.gov

Future research should focus on exploring the biological activity of this compound and its analogues across a range of therapeutic areas. For instance, substituted benzonitriles have been investigated as inhibitors of various enzymes, including glutaminyl-peptide cyclotransferase-like protein (QPCTL) in the context of cancer therapy. nih.gov The introduction of a benzyloxy pharmacophore has been shown to yield potent inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. nih.gov

A systematic investigation of the biological targets of this compound could be initiated through broad phenotypic screening followed by target identification studies. Unraveling the mechanism of action of any identified bioactive analogues will be crucial for their further development as therapeutic agents.

Integration with High-Throughput Screening and Automation in Academic Discovery

The exploration of the chemical space around this compound can be significantly accelerated through the integration of high-throughput screening (HTS) and automated synthesis. These technologies enable the rapid synthesis and biological evaluation of large libraries of related compounds, facilitating the identification of structure-activity relationships (SAR). nih.govvapourtec.com

Automated synthesis platforms can be programmed to generate a diverse library of analogues by systematically varying the substituents on both the benzonitrile and the benzyloxy rings. rsc.orgsigmaaldrich.comnih.gov This approach allows for a comprehensive exploration of the chemical space and the identification of compounds with optimized properties.

Once a library of compounds is synthesized, HTS can be employed to screen them against a panel of biological targets or in cell-based assays to identify hit compounds with desired activities. nih.govresearchgate.netnih.gov The data generated from HTS can then be used to build SAR models, which can guide the design of next-generation compounds with improved potency and selectivity. The synergy between automated synthesis and HTS will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Role as a Privileged Building Block in Complex Molecular Architectures and Functional Materials

Beyond its potential in life sciences, this compound can serve as a valuable building block in the synthesis of complex molecular architectures and functional materials. The presence of multiple functional groups—nitrile, fluoro, and ether—provides several handles for further chemical transformations.

Fluorinated aromatic compounds are of significant interest in materials science due to their unique electronic and physical properties. researchgate.netpsu.eduman.ac.uk They are used in the development of liquid crystals, polymers, and other advanced materials. The incorporation of fluorine can enhance thermal stability, oxidative resistance, and hydrophobicity. psu.edu The specific substitution pattern of this compound could lead to materials with interesting optical or electronic properties.

The nitrile group can be readily converted into other functional groups or used in cycloaddition reactions to construct more complex heterocyclic systems. For example, [2+2+2] cycloadditions of nitriles with alkynes are a powerful method for the synthesis of substituted pyridines, which are important scaffolds in both medicinal chemistry and materials science. acs.org The versatility of this compound as a synthetic intermediate makes it an attractive starting point for the construction of novel and complex molecular structures.

Q & A

Q. What are the standard synthetic routes for 2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves three key steps: (i) fluorination at the aromatic ring, (ii) benzyloxy group introduction via nucleophilic substitution, and (iii) nitrile formation. Optimization strategies include:
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for benzyloxy introduction) .
  • Temperature Control : Maintain 60–80°C during fluorination to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nitrile group stability .
    Yield improvements (>75%) are achieved by monitoring intermediates via TLC or HPLC.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group .
  • Handling : Use gloveboxes or fume hoods to avoid moisture absorption. Pre-dry solvents (e.g., molecular sieves for THF) to mitigate degradation .

Q. What analytical techniques are most reliable for purity assessment?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (acetonitrile/water gradient) .
  • GC-MS : Suitable for volatile impurities; compare with reference spectra for fragmentation patterns (e.g., m/z 259 for molecular ion) .
  • Elemental Analysis : Acceptable C/H/N deviation ≤0.3% .

Advanced Research Questions

Q. How do substitution patterns influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Fluorine at position 2 enhances electrophilic aromatic substitution, while the 3-methyl-benzyloxy group increases lipophilicity (logP ~2.8), impacting membrane permeability .
  • Comparative Analysis : Analogues with hydroxyl instead of benzyloxy (e.g., 3-Fluoro-6-hydroxy-2-methylbenzonitrile) show reduced CNS penetration due to higher polarity .

Q. What computational methods can predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., nitrile group as a hydrogen bond acceptor) .
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes) to simulate binding affinities (ΔG < –7 kcal/mol indicates strong interaction) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Experimental Replication : Standardize assay conditions (e.g., cell line: KNS-42 glioblastoma, 48-h incubation, 10 µM dose) .
  • Meta-Analysis : Compare IC₅₀ values across studies; outliers may arise from impurity profiles (>95% purity required for valid SAR) .

Q. What are the challenges in characterizing the compound’s crystal structure?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with dichloromethane/hexane (1:3) at –80°C. Challenges include:
  • Disorder in Benzyloxy Group : Use restraints during refinement .
  • Weak Diffraction : Optimize crystal growth via slow evaporation .
  • NMR Analysis : Assign peaks using ¹H-¹³C HSQC (e.g., δ 7.2 ppm for aromatic protons, δ 115 ppm for nitrile carbon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.